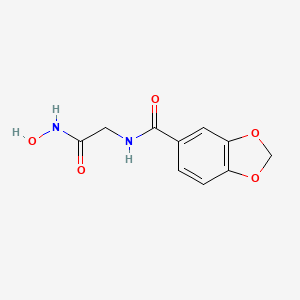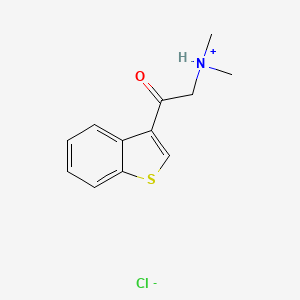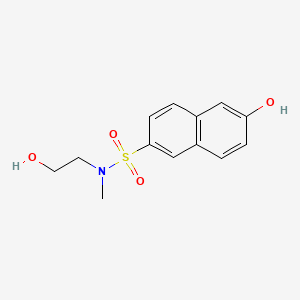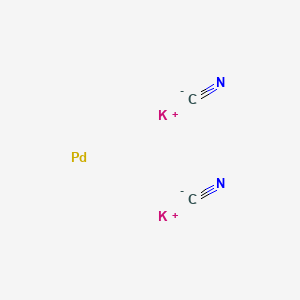
Dipotassium bis(cyano-C)palladate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium bis(cyano-C)palladate(2-) is a coordination compound with the molecular formula C2K2N2Pd. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium bis(cyano-C)palladate(2-) can be synthesized through the reaction of potassium cyanide with palladium chloride in an aqueous solution. The reaction typically involves the following steps:
- Dissolving palladium chloride in water to form a palladium chloride solution.
- Adding potassium cyanide to the solution, which leads to the formation of dipotassium bis(cyano-C)palladate(2-).
- The reaction is usually carried out at room temperature and under ambient pressure .
Industrial Production Methods
In industrial settings, the production of dipotassium bis(cyano-C)palladate(2-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Dipotassium bis(cyano-C)palladate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium complexes.
Substitution: The cyanide ligands can be substituted with other ligands, leading to the formation of different palladium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands such as phosphines, amines, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) complexes .
Scientific Research Applications
Dipotassium bis(cyano-C)palladate(2-) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer therapies and diagnostic imaging.
Mechanism of Action
The mechanism by which dipotassium bis(cyano-C)palladate(2-) exerts its effects involves its interaction with molecular targets and pathways. For example, in catalytic reactions, the compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, it may interact with proteins and nucleic acids, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Dipotassium tetrachloropalladate(2-)
- Dipotassium tetrabromopalladate(2-)
- Dipotassium tetracyanoplatinate(2-)
Uniqueness
Dipotassium bis(cyano-C)palladate(2-) is unique due to its specific coordination environment and the presence of cyanide ligands. This gives it distinct chemical properties and reactivity compared to other palladium and platinum complexes. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
57373-76-9 |
|---|---|
Molecular Formula |
C2K2N2Pd |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
dipotassium;palladium;dicyanide |
InChI |
InChI=1S/2CN.2K.Pd/c2*1-2;;;/q2*-1;2*+1; |
InChI Key |
HPJQOLGYNMVSRE-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[K+].[K+].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



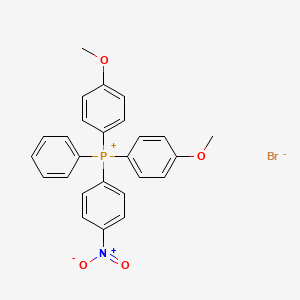
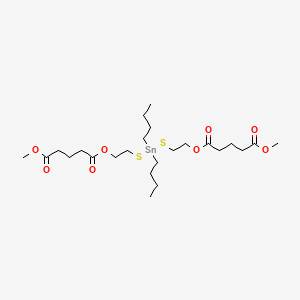
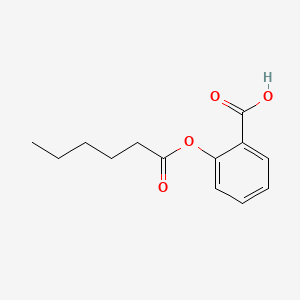
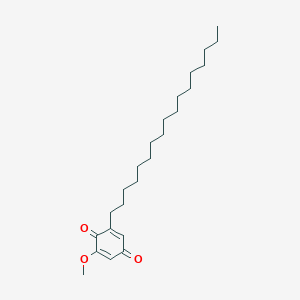
![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)
![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
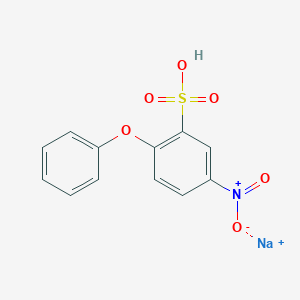
![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)
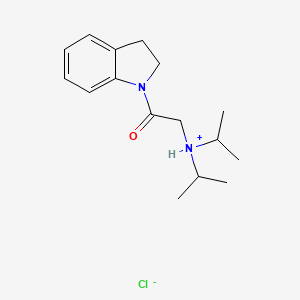
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
